3-Aminobenzenecarboximidamide chemical properties and structure
3-Aminobenzenecarboximidamide chemical properties and structure
An In-Depth Technical Guide to 3-Aminobenzenecarboximidamide: Structure, Properties, and Applications
Introduction
3-Aminobenzenecarboximidamide, commonly known as 3-aminobenzamidine, is a bifunctional organic molecule that has garnered significant attention within the scientific community. Its structure, featuring a primary aromatic amine and a strongly basic amidine group on a central phenyl ring, makes it a highly versatile building block in medicinal chemistry and a molecule of intrinsic biological interest. This guide provides a comprehensive technical overview of 3-Aminobenzenecarboximidamide, delving into its chemical structure, physicochemical properties, synthetic routes, and its multifaceted applications in drug discovery and biomedical research. For researchers and scientists, this molecule serves not only as a scaffold for complex molecular architectures but also as a tool to probe the function of critical enzyme families.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and properties is fundamental to harnessing its potential. This section details the chemical identity, key structural features, and empirical data for 3-Aminobenzenecarboximidamide.
Chemical Identity
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IUPAC Name: 3-Aminobenzenecarboximidamide[1]
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Common Synonyms: 3-Aminobenzamidine, m-Aminobenzamidine
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CAS Numbers:
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InChI Key: FKFMMMVFFYPIEE-UHFFFAOYSA-N (Dihydrochloride)
Structural Features
The biological and chemical activity of 3-Aminobenzenecarboximidamide is intrinsically linked to its molecular architecture.[8] The molecule consists of a benzene ring substituted at the 1 and 3 positions with a carboximidamide (amidine) group and an amino group, respectively.
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The Amidine Group: This is the most prominent functional group. Amidines are among the strongest uncharged organic bases because protonation results in a positive charge that is effectively delocalized across both nitrogen atoms, forming a stable amidinium ion.[8] This cationic nature at physiological pH is crucial for its biological activity, enabling strong electrostatic interactions and hydrogen bonding with negatively charged residues in enzyme active sites, such as those of serine proteases.[8]
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The Aromatic Amine Group: The primary amino group is a versatile chemical handle. It is nucleophilic and can participate in a wide range of chemical transformations, making the molecule an ideal starting point for the synthesis of more complex derivatives.[8]
Caption: Chemical structure of 3-Aminobenzenecarboximidamide.
Physicochemical Data
Quantitative data provides a clear profile of the molecule for experimental design. The dihydrochloride salt is the most commonly supplied form for research purposes.
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Reference(s) |
| Molecular Formula | C₇H₉N₃ | C₇H₁₁Cl₂N₃ | [2][3] |
| Molecular Weight | 135.17 g/mol | 208.09 g/mol | [2] |
| Appearance | - | Solid | |
| Melting Point | - | 262-264 °C (lit.) | [9] |
| Storage Temperature | - | 2-8°C |
Spectral Characterization (Predicted)
While specific spectral data requires experimental acquisition, the expected characteristics can be predicted based on the molecule's structure. These predictions are vital for researchers to confirm the identity and purity of synthesized or purchased material.
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¹H NMR: The spectrum would show a complex multiplet pattern in the aromatic region (approx. 6.5-7.5 ppm). Signals for the primary amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift would be solvent-dependent. The amidine protons (-NH and -NH₂) would also present as broad singlets, potentially exchanging with D₂O.
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¹³C NMR: The spectrum would display six distinct signals in the aromatic region (approx. 110-150 ppm), corresponding to the six carbons of the benzene ring. An additional signal for the amidine carbon would appear further downfield (approx. 160-170 ppm).
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Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine and amidine groups (approx. 3100-3500 cm⁻¹), C=N stretching of the amidine (approx. 1650 cm⁻¹), and C-N stretching (approx. 1250-1350 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.
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Mass Spectrometry (MS): For the free base, the molecular ion peak (M⁺) would be observed at m/z = 135.17.
Part 2: Synthesis and Reactivity
The utility of 3-Aminobenzenecarboximidamide as a scaffold is predicated on its accessible synthesis and the predictable reactivity of its functional groups.
Synthetic Strategies
The de novo synthesis of 3-Aminobenzenecarboximidamide can be achieved through several routes.[8] A common and logical approach begins with 3-nitrobenzonitrile. This strategy involves two key transformations: the reduction of the nitro group to a primary amine and the conversion of the nitrile group into an amidine.
Expertise & Experience Insight: The choice to perform the nitro reduction before the amidine formation is strategic. The strong reducing agents often required for nitro group reduction could potentially affect a pre-existing amidine group. Conversely, the conditions for amidine synthesis are generally compatible with an aromatic amine.
Caption: A representative synthetic workflow for 3-Aminobenzenecarboximidamide.
Experimental Protocol: Synthesis via 3-Nitrobenzonitrile
This protocol is a representative methodology based on established organic chemistry principles. Trustworthiness: Each step includes a rationale and purification method to ensure the integrity of the final product.
Step 1: Reduction of 3-Nitrobenzonitrile to 3-Aminobenzonitrile
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Setup: In a round-bottom flask, dissolve 3-nitrobenzonitrile in ethanol.
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Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and maintain a positive pressure of H₂ (e.g., via a balloon) at room temperature.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethanol.
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Purification: Evaporate the solvent under reduced pressure. The resulting crude 3-aminobenzonitrile can often be used in the next step without further purification or can be purified by column chromatography if necessary.
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Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups without affecting the nitrile functionality.
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Step 2: Conversion of 3-Aminobenzonitrile to 3-Aminobenzenecarboximidamide
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Imidate Formation (Pinner Reaction): Dissolve the 3-aminobenzonitrile in anhydrous ethanol and cool the solution in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution until saturation. Seal the vessel and allow it to stir at room temperature for 24 hours.
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Isolation of Imidate Salt: The ethyl 3-aminobenzenecarboximidate hydrochloride salt will precipitate. Collect the solid by filtration and wash with cold diethyl ether.
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Ammonolysis: Suspend the isolated imidate salt in a solution of ammonia in ethanol (approx. 7-8 M). Stir the mixture in a sealed vessel at room temperature for 24-48 hours.
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Monitoring: Monitor the conversion of the imidate to the amidine by TLC or LC-MS.
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Final Product Isolation: Remove the solvent under reduced pressure. The crude 3-Aminobenzenecarboximidamide hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
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Self-Validation: The Pinner reaction is a classic and reliable method for converting nitriles to amidines via an imidate intermediate. The isolation of this intermediate before ammonolysis ensures a cleaner final product.
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Part 3: Applications in Research and Drug Development
The unique structural features of 3-Aminobenzenecarboximidamide make it a valuable tool in several areas of biomedical research.
Serine Protease Inhibition
3-Aminobenzamidine and its derivatives are well-recognized as inhibitors of serine proteases.[8]
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Mechanism of Action: Serine proteases, such as trypsin, have a negatively charged aspartate residue in their S1 binding pocket that recognizes and binds positively charged substrates (lysine or arginine). The protonated benzamidine moiety is a superb mimic of the guanidinium group of arginine. It binds tightly in the S1 pocket through electrostatic and hydrogen bonding interactions, competitively inhibiting the enzyme.[8]
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Field-Proven Insight: This inhibitory activity makes 3-aminobenzamidine a useful research tool for studying physiological processes where serine proteases are pivotal, including blood coagulation, fibrinolysis, and inflammation.[8]
Scaffold for Targeted Inhibitor Synthesis
The true power of 3-Aminobenzenecarboximidamide lies in its role as a versatile chemical scaffold.[8]
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Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: It is a critical starting material for the synthesis of selective inhibitors of human nNOS.[3][8] The amino group provides a convenient attachment point for adding other chemical fragments that can interact with secondary binding sites on the enzyme, thereby increasing both potency and selectivity over other NOS isoforms (e.g., eNOS and iNOS). Selective nNOS inhibition is a therapeutic strategy for various neurological disorders.[8]
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Heterocycle Synthesis: The dual reactivity of the amino and amidine groups allows for their use in cyclocondensation reactions to generate a wide array of heterocyclic compounds, such as pyrimidines and imidazoles.[8] This is a powerful strategy in drug discovery for rapidly building libraries of diverse molecules for biological screening.
Potential as a PARP Inhibitor
There is compelling evidence to investigate 3-Aminobenzenecarboximidamide as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP).
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Structural Analogy: The closely related compound, 3-aminobenzamide (where the amidine is replaced by an amide), is a well-characterized PARP inhibitor.[10][11][12] It functions by mimicking the nicotinamide portion of the NAD⁺ substrate, binding to the enzyme's active site.[10]
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Therapeutic Implications: PARP enzymes are crucial for DNA repair. Inhibiting PARP can be an effective anti-cancer strategy, particularly in tumors with existing DNA repair defects (e.g., BRCA mutations). PARP inhibition has also been explored for its neuroprotective effects in conditions like retinal degeneration.[8] Given the structural similarity, 3-Aminobenzenecarboximidamide is an attractive candidate for developing novel PARP inhibitors.
Conclusion
3-Aminobenzenecarboximidamide is more than a simple chemical reagent; it is a molecule of strategic importance in modern drug discovery and chemical biology. Its well-defined structure, characterized by a cationic amidine pharmacophore and a reactive amino handle, provides a robust platform for rational drug design. From its foundational role as a serine protease inhibitor to its application as a key building block for highly selective nNOS and potential PARP inhibitors, 3-aminobenzamidine continues to be a molecule of significant interest. This guide has illuminated its core chemical properties, provided a blueprint for its synthesis, and detailed its critical applications, offering researchers a comprehensive resource to leverage its full potential.
References
-
3-Aminobenzamide. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
3-Aminobenzenecarboximidamide. (n.d.). BIOFOUNT. Retrieved January 14, 2026, from [Link]
-
3-Aminobenzamide | C7H8N2O | CID 1645. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
3,3'-Diaminobenzidine | C12H14N4 | CID 7071. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Benzenecarboximidamide, 3-amino-, hydrochloride (1:1) | C7H10ClN3. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
p-Aminobenzamidine | C7H9N3 | CID 1725. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. (n.d.). Retrieved January 14, 2026, from [Link]
-
3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. (n.d.). Bentham Science. Retrieved January 14, 2026, from [Link]
-
IR and 1 H NMR spectral data. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
Sources
- 1. Benzenecarboximidamide, 3-amino-, hydrochloride (1:1) | C7H10ClN3 | CID 197789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3459-66-3|3-Aminobenzenecarboximidamide|3-Aminobenzenecarboximidamide|-范德生物科技公司 [bio-fount.com]
- 3. 3-Aminobenzamidine Dihydrochloride | CymitQuimica [cymitquimica.com]
- 4. 3-Aminobenzamidine Dihydrochloride | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. CAS # 37132-68-6, 3-Aminobenzamidine dihydrochloride, m-Aminobenzamidine dihydrochloride - chemBlink [chemblink.com]
- 7. p-Aminobenzamidine | C7H9N3 | CID 1725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 37132-68-6 CAS MSDS (3-AMINOBENZAMIDINE DIHYDROCHLORIDE HYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 11. caymanchem.com [caymanchem.com]
- 12. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
